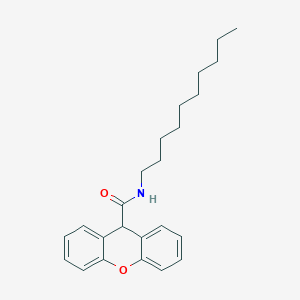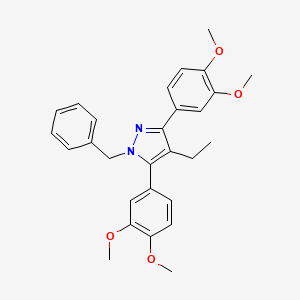![molecular formula C20H15F2N3O B14926459 3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14926459.png)
3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-FURYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, a furyl group, and a phenyl group
Métodos De Preparación
The synthesis of 3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-FURYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE involves several steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route involves the following steps:
Formation of the pyrazolopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclopropyl group: This step typically involves a cyclopropanation reaction using reagents such as diazomethane.
Addition of the difluoromethyl group: This can be accomplished through a difluoromethylation reaction using reagents like difluoromethyl iodide.
Incorporation of the furyl group: This step may involve a coupling reaction with a furyl-containing reagent.
Attachment of the phenyl group: This can be achieved through a Suzuki-Miyaura coupling reaction using a phenylboronic acid derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-FURYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-FURYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe for studying specific biological pathways or as a ligand for binding studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: The compound may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-FURYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a particular enzyme by binding to its active site, or it could activate a receptor by mimicking the action of a natural ligand. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-FURYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE can be compared with other similar compounds, such as:
3-CYCLOPROPYL-4-(FLUOROMETHYL)-6-(2-FURYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE: This compound differs by having a fluoromethyl group instead of a difluoromethyl group.
3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-THIENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE: This compound has a thienyl group instead of a furyl group.
3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-FURYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE: This compound has a methyl group instead of a phenyl group.
Propiedades
Fórmula molecular |
C20H15F2N3O |
|---|---|
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1-phenylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C20H15F2N3O/c21-19(22)14-11-15(16-7-4-10-26-16)23-20-17(14)18(12-8-9-12)24-25(20)13-5-2-1-3-6-13/h1-7,10-12,19H,8-9H2 |
Clave InChI |
SLROPUBAGYQHHV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NN(C3=C2C(=CC(=N3)C4=CC=CO4)C(F)F)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B14926379.png)
![1,1-dibenzyl-3-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B14926408.png)
![Ethyl 2-[(2-ethoxybenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B14926409.png)

![1-(difluoromethyl)-5-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B14926431.png)
![N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B14926439.png)
![2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B14926447.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926453.png)


![1,5-dimethyl-N-{2-[(naphthalen-1-ylcarbamoyl)amino]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B14926472.png)
![3,5-bis[4-(difluoromethoxy)phenyl]-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B14926476.png)
![(2E)-2-{(2E)-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B14926482.png)
